Pseudoginsenoside Rt1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

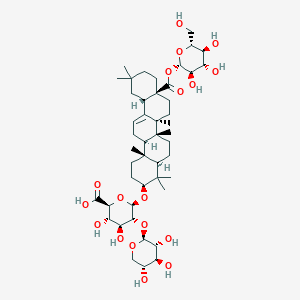

Pseudoginsenoside Rt1 is a natural product isolated from the fruit of Randia siamensis . It exhibits acute ichthyotoxic activity . It can cause a decrease in blood pressure, an increase in heart rate, and an increase in spontaneous contractility of the uterus .

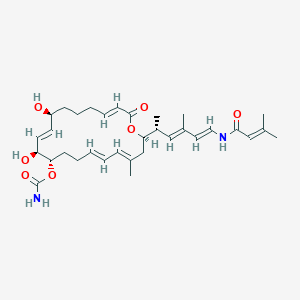

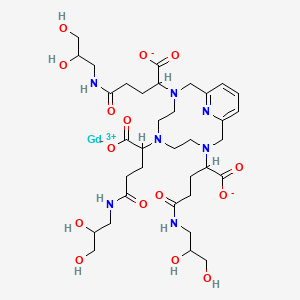

Molecular Structure Analysis

The molecular formula of Pseudoginsenoside Rt1 is C47H74O18 . It has an average mass of 927.080 Da and a monoisotopic mass of 926.487488 Da . The structure includes 22 defined stereocentres .Physical And Chemical Properties Analysis

Pseudoginsenoside Rt1 has a density of 1.4±0.1 g/cm3, a boiling point of 987.3±65.0 °C at 760 mmHg, and a flash point of 281.8±27.8 °C . It has a molar refractivity of 228.7±0.4 cm3, a polar surface area of 292 Å2, and a molar volume of 648.6±5.0 cm3 .Scientific Research Applications

Traditional Chinese Medicine

Pseudoginsenoside Rt1 is found in Panacis majoris Rhizoma (PMR) , a traditional Chinese medicine with tonic, hemostatic, and pain-relieving properties . PMR has a lengthy history of folk usage and holds considerable potential for further development and exploration .

Phytochemistry

Modern research indicates that saponins are the main active constituents of PMR, and Pseudoginsenoside Rt1 is one of these saponins . A total of 122 compounds have been isolated from PMR, with the vast majority being triterpenoid saponins .

Pharmacology

Pharmacological studies have demonstrated that compounds and extracts from PMR, including Pseudoginsenoside Rt1, exhibit notable activities, including hepatoprotective, anti-cancer, cardioprotective, anti-ischemic brain injury, antioxidant, anti-inflammatory, analgesic, and anticoagulant effects .

Drug Interactions

Pseudoginsenoside Rt1 exhibits good anti-arrhythmia activity . However, it also has an inhibitory effect on the cytochrome 450 (CYP450) enzymes and major drug transporters . This could affect the efficacy of drugs used together with Pseudoginsenoside Rt1, leading to potential drug-drug interactions .

Future Development

These compounds, including Pseudoginsenoside Rt1, serving as precursor molecules for drug development, are of significant value . This offers valuable insights for its subsequent development and resource utilization .

Mechanism of Action

Target of Action

Pseudoginsenoside Rt1 is a type of ginsenoside, which are the active components of ginseng . Ginsenosides are known to interact with steroidal receptors , modulating multiple physiological activities . .

Mode of Action

Ginsenosides, including pseudoginsenoside rt1, are known to exert their functions via interactions with steroidal receptors . These interactions can lead to various changes in the body, depending on the specific targets involved.

Biochemical Pathways

Ginsenosides in general are known to modulate multiple physiological activities . This suggests that Pseudoginsenoside Rt1 may affect various biochemical pathways, leading to downstream effects on the body’s physiology.

Pharmacokinetics

It’s known that the bioavailability of ginsenosides is generally low . This is one of the major hurdles that needs to be overcome to advance the use of ginsenosides, including Pseudoginsenoside Rt1, in clinical settings .

Result of Action

Pseudoginsenoside Rt1, isolated from the fruit of Randia siamensis, exhibits acute ichthyotoxic activity . This means it has a toxic effect on fish, which could potentially be leveraged for specific applications.

Action Environment

The action of Pseudoginsenoside Rt1, like other ginsenosides, can be influenced by various environmental factors. For example, the quality and composition of ginsenosides in ginseng plants are influenced by factors such as the species, age, part of the plant, and cultivation conditions . .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPBUIWNJRGZFW-HONMPOSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudoginsenoside Rt1 | |

Q & A

Q1: What are the sources of Pseudoginsenoside RT1?

A1: Pseudoginsenoside RT1 has been isolated from several plant sources, including:

Q2: What is the structure of Pseudoginsenoside RT1?

A2: While the exact molecular formula and weight are not specified in the provided abstracts, we can infer some structural information. Pseudoginsenoside RT1 is a saponin, meaning it has a sugar moiety attached to a non-sugar aglycone. The name "pseudoginsenoside" suggests a structural similarity to ginsenosides, which are triterpenoid saponins. Furthermore, research has identified both methyl and butyl ester derivatives of Pseudoginsenoside RT1 [, , ], indicating the presence of a carboxyl group in the molecule. Unfortunately, the specific spectroscopic data needed for full structural elucidation is not provided in the abstracts.

Q3: What are the reported biological activities of Pseudoginsenoside RT1?

A3: Pseudoginsenoside RT1 has been reported to exhibit several biological activities:

- Hypotensive activity: Studies using Randia siamensis extracts suggest that Pseudoginsenoside RT1 contributes to the extract's hypotensive effect by potentially acting directly on blood vessels to cause vasodilation. [, , ]

- Inhibition of superoxide anion generation and elastase release: In studies on Panax japonicus var. major extracts, Pseudoginsenoside RT1 butyl ester demonstrated potent inhibitory effects on superoxide anion generation and elastase release by human neutrophils stimulated with formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB). []

Q4: How can researchers distinguish between naturally occurring Pseudoginsenoside RT1 and potential artifacts?

A4: A study focusing on Panax japonicus var. major described the development of a LC-MS/MS method specifically designed to differentiate between naturally occurring Pseudoginsenoside RT1 containing a butyl ester group and potentially artifactual forms of the compound. This method could be valuable for researchers working with Panax species. []

Q5: Are there any known methods for producing Pseudoginsenoside RT1 derivatives?

A5: Yes, research has shown that Fusarium equiseti, an endophytic fungus isolated from Panax japonicus, exhibits glycoside hydrolytic activity on total saponins from the plant. This fungus can convert Pseudoginsenoside RT1 to Pseudoginsenoside RP1 through biotransformation. This discovery presents a potential microbial approach for producing specific Pseudoginsenoside derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid](/img/structure/B1258874.png)

![3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B1258877.png)

![N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1258878.png)

![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)